Garcinexanthone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

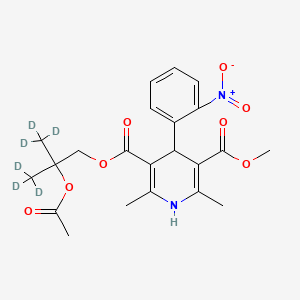

Garcinexanthone A is a prenylated xanthone isolated from the leaves of Garcinia lancilimba, a plant belonging to the Clusiaceae family . Xanthones are known for their diverse pharmacological activities, including antiviral, anti-inflammatory, antitumor, antimicrobial, cytotoxic, and antioxidant properties . This compound, in particular, has shown promising antiproliferative activity against various cancer cell lines .

Mecanismo De Acción

Garcinexanthone A is a prenylated xanthone, a class of secondary metabolites known for their diverse structures and pharmacological properties . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been found to exhibit significant cytotoxicity against various human tumor cell lines . The primary targets of this compound are believed to be the caspase family of proteins and the Bcl-2 family of proteins . These proteins play crucial roles in the regulation of apoptosis, a type of programmed cell death that is often inhibited in cancer cells .

Mode of Action

This compound interacts with its targets to induce apoptosis in cancer cells . It enhances the expression of cleaved caspase-8, caspase-9, and caspase-3 , which are key players in the apoptosis pathway . Additionally, this compound increases the level of Bax , a pro-apoptotic protein, while reducing the overexpression of anti-apoptotic proteins such as Bcl-2, Bcl-XL, Mcl-1, and surviving .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway . By enhancing the expression of caspases and modulating the balance of pro- and anti-apoptotic proteins, this compound triggers apoptosis in cancer cells . This leads to a cascade reaction that ultimately results in programmed cell death .

Pharmacokinetics

The anti-proliferation activity of xanthones like this compound is related to the number and location of prenyl groups . These groups may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and thus its bioavailability.

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in tumor cell proliferation, contributing to its anti-tumor effects . Moreover, this compound can inhibit cell migration of HepG2 cells by inhibiting the expressions of MMP-7 and MMP-9 .

Análisis Bioquímico

Biochemical Properties

Garcinexanthone A interacts with various biomolecules in biochemical reactions . The anti-proliferation activity of this compound is related to the number and location of prenyl groups . It has been found to interact with enzymes, proteins, and other biomolecules, influencing their function and contributing to its bioactivity .

Cellular Effects

This compound has demonstrated effects on various types of cells and cellular processes . It has been found to induce apoptosis in HepG2 cells, a type of liver cancer cell . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It can induce apoptosis in HepG2 cells by enhancing the expression of cleaved caspase-8, caspase-9, and caspase-3 . This compound also increases the level of Bax, a pro-apoptotic protein, while reducing the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Garcinexanthone A involves several steps, starting from the extraction of the compound from the leaves of Garcinia lancilimba. The process includes solvent extraction, followed by chromatographic techniques such as silica column chromatography and high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for higher yield and purity would be essential for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: Garcinexanthone A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a valuable compound for studying the chemical behavior of xanthones and their derivatives.

Industry: The antioxidant and antimicrobial properties of this compound make it a potential additive in food and cosmetic industries.

Comparación Con Compuestos Similares

- Garcinexanthone

Propiedades

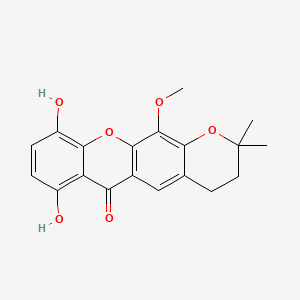

IUPAC Name |

7,10-dihydroxy-12-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-b]xanthen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-19(2)7-6-9-8-10-14(22)13-11(20)4-5-12(21)17(13)24-16(10)18(23-3)15(9)25-19/h4-5,8,20-21H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSPLWUUTQJIOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC3=C(C(=C2O1)OC)OC4=C(C=CC(=C4C3=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Garcinexanthone A and where is it found?

A1: this compound is a natural product belonging to the class of organic compounds known as xanthones. It was first isolated from the bark of the Garcinia xanthochymus tree. []

Q2: What are the potential biological activities of this compound?

A2: While this compound itself hasn't been extensively studied for its biological activities, other xanthones isolated from Garcinia species, like Garcinexanthone G, have shown promising inhibitory activity against butyrylcholinesterase (BChE). [] BChE inhibitors are being investigated for their potential in treating Alzheimer's disease.

Q3: How was the structure of this compound elucidated?

A3: The structure of this compound was determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-visible (UV) spectroscopy. [] These techniques helped researchers identify the functional groups present in the molecule and determine their connectivity, ultimately leading to the complete structural characterization of this compound.

Q4: Have there been any computational studies conducted on this compound or related compounds?

A4: Yes, computational studies, including virtual screening and molecular docking, have been performed on this compound and other xanthones. One study investigated the potential of compounds from various medicinal plants, including this compound, as inhibitors of the AcrB efflux pump, a protein implicated in bacterial drug resistance. []

Q5: Are there any known structural analogs of this compound with different biological activities?

A5: Yes, several structurally related xanthones have been isolated from Garcinia species, each with its unique substitution pattern on the xanthone core. For instance, Garcinexanthone G, isolated from Garcinia atroviridis, demonstrated selective inhibition of BChE. [] This highlights the potential for structure-activity relationship (SAR) studies to understand how modifications to the xanthone scaffold influence biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)